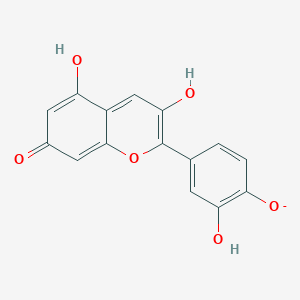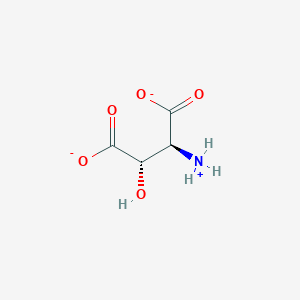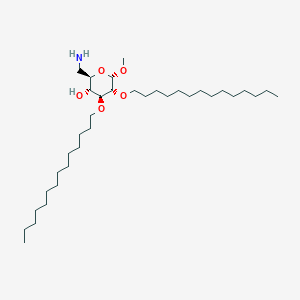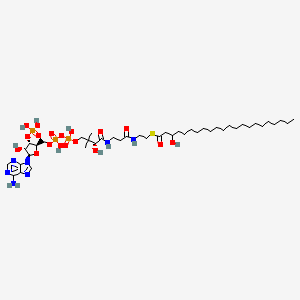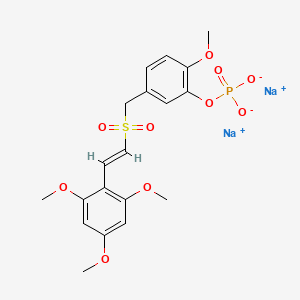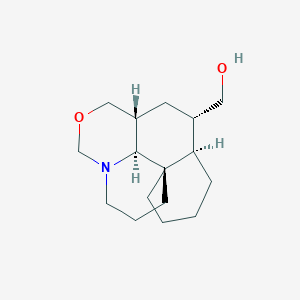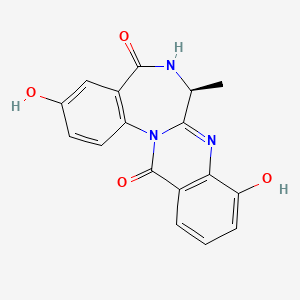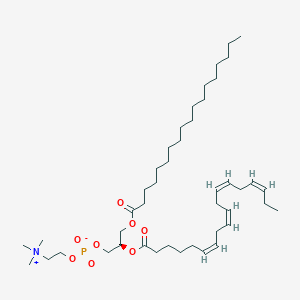
Kievitone-7-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kievitone-7-olate is the oxoanion obtained by selective deprotonation of the 7-hydroxy group of kievitone; major species at pH 7.3. It is a conjugate base of a kievitone.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cancer Cell Proliferation
Kievitone-7-olate, identified as an isoflavonoid, has been shown to significantly inhibit the proliferation of various breast cancer cell lines. In a study, it potently inhibited the growth of estrogen receptor-positive and negative breast cancer cell lines, demonstrating higher potency compared to genistein, a well-known isoflavonoid. This highlights its potential application in cancer therapy (Hoffman, 1995).
Antifungal Properties
Kievitone-7-olate has been identified as an antifungal isoflavanone in several studies. It was isolated from Rhizoctonia-infected bean tissues and recognized for its antifungal activity against Rhizoctonia solani, a plant pathogenic fungus. This suggests its use in plant protection and as a natural fungicide (Smith, Vanetten, Serum, Jones, Bateman, Williams, Coffen, 1973), (Smith, V. Etten, Bateman, 1973).
Plant Defense Mechanism
Kievitone-7-olate plays a significant role in the defense mechanism of plants. It is produced in higher amounts in response to certain stress factors like UV irradiation and pathogen attack. This phytoalexin (a substance produced by plants to defend against pathogens) suggests its importance in the study of plant-pathogen interactions and plant immune responses (Munn, Drysdale, 1975).
Enzymatic Transformation and Detoxification
Research has also focused on enzymes like kievitone hydratase, which are involved in the metabolic conversion and detoxification of kievitone-7-olate. Such studies are crucial for understanding the interaction between plant pathogens and their host plants, as well as for developing strategies to enhance plant resistance to diseases (Kuhn, Smith, 1979), (Engleder et al., 2018).
Interaction with Estrogen Receptors
Kievitone-7-olate has been studied for its interaction with estrogen receptors. It displayed both estrogenic and antiestrogenic activities, indicating its potential in the development of alternative sources for estrogenic formulations. This is particularly relevant for treatments of menopausal symptoms and hormonal therapies (Boue et al., 2011).
Antibacterial Properties
The isoflavonoid kievitone-7-olate was also found to possess selective toxicity towards Gram-positive bacteria, indicating its potential as an antibacterial agent. This property further underscores its importance in medical and pharmaceutical research (Gnanamanickam, Mansfield, 1981).
Eigenschaften
Produktname |
Kievitone-7-olate |
|---|---|
Molekularformel |
C20H19O6- |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3/p-1 |
InChI-Schlüssel |
MERHMOCEIBOOMA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CCC1=C(C=C(C2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



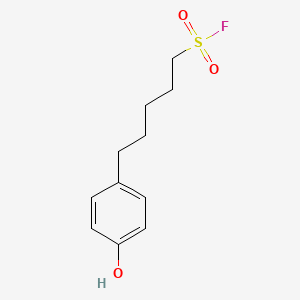
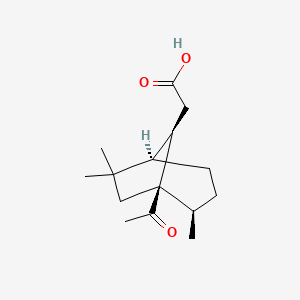

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
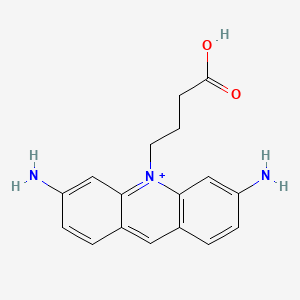
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
